tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-chloro-3-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a formyl group on the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the formylation of the indole ring followed by chlorination and esterification. The reaction conditions often involve the use of formylating agents like Vilsmeier-Haack reagent, chlorinating agents such as thionyl chloride, and esterification using tert-butyl alcohol in the presence of acid catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-chloro-3-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation: tert-Butyl 5-chloro-3-carboxy-1H-indole-1-carboxylate.
- Reduction: tert-Butyl 5-chloro-3-hydroxymethyl-1H-indole-1-carboxylate.
- Substitution: tert-Butyl 5-amino-3-formyl-1H-indole-1-carboxylate .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry for the development of pharmaceuticals .
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents .
Medicine: Indole derivatives, including tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate, are investigated for their anticancer, anti-inflammatory, and antiviral properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions with biological targets, while the chloro substituent can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 5-chloro-3-formyl-1H-indole-1-carboxylate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity compared to other similar compounds. The chloro group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 5-chloro-3-formylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYAFOHUXHSOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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